(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
(2Z)-2-[(3-Chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a fused benzopyran core (chromene) with a carboxamide group at position 3 and a sulfonamido-imino substituent at position 2. The benzenesulfonamide moiety is substituted with chlorine (C3) and fluorine (C4), while the carboxamide is N-phenyl-substituted. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors. Chromene derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Properties
IUPAC Name |
(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O4S/c23-18-13-16(10-11-19(18)24)32(29,30)27-26-22-17(12-14-6-4-5-9-20(14)31-22)21(28)25-15-7-2-1-3-8-15/h1-13,27H,(H,25,28)/b26-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOSGUQRXZKZJL-ROMGYVFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde and an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Sulfonamide Group: The chromene intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Formation of the Imino Group: The final step involves the reaction of the sulfonamide derivative with an appropriate amine to introduce the imino group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The chromene core can interact with various receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
2-Imino-N-phenyl-2H-chromene-3-carboxamide (Base Structure)
The parent compound lacks the 3-chloro-4-fluorobenzenesulfonamido group. Studies show that the introduction of sulfonamide groups enhances binding affinity to biological targets such as carbonic anhydrases and tyrosine kinases . The absence of halogen substituents in the parent structure reduces its lipophilicity (calculated logP ≈ 2.1) compared to the target compound (estimated logP ≈ 3.5) .
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
This analogue replaces the sulfonamido group with an acetylated imino-4-fluorophenyl moiety. The fluorine at the para position increases electronegativity but reduces steric bulk compared to the 3-chloro-4-fluorobenzenesulfonamido group. The acetyl group lowers metabolic stability, as evidenced by shorter plasma half-life (t₁/₂ = 2.3 hours vs. 5.8 hours for the target compound) .
Functionalized Chromene Derivatives
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
Synthesized via diazonium coupling (), this compound shares a sulfamoylphenyl group but replaces the chromene core with a cyano-hydrazinylidene system. The methyl substituent enhances lipophilicity (log k = 1.9) but reduces hydrogen-bonding capacity compared to the chloro-fluoro substitution in the target compound .
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
These derivatives feature a chlorophenyl-carbamate group instead of a chromene-sulfonamido system. The dual chlorine substitution increases halogen bonding but diminishes π-π stacking interactions due to reduced aromatic surface area .
Physicochemical Properties
| Compound Name | Molecular Weight | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 472.87 | 3.5 | 0.12 (DMSO) | 275–278 (decomp.) |
| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | 280.29 | 2.1 | 0.89 (DMSO) | 198–200 |
| (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide | 353.35 | 2.8 | 0.45 (DMSO) | 245–247 |
| 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) | 357.38 | 1.9 | 1.02 (EtOH) | 288 |
Notes:
- The target compound’s higher logP correlates with enhanced membrane permeability.
- Lower solubility in DMSO compared to analogues may necessitate formulation optimization .
Biological Activity
The compound (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene core with an imino group and a phenyl substituent, which are critical for its biological activity. The presence of the 3-chloro-4-fluorobenzenesulfonamide moiety enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClF₁N₃O₃S |
| Molecular Weight | 393.84 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. A study evaluating various chromone carboxamide derivatives found that compounds with similar structures to our target compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast), OVCAR (ovarian), and HCT-116 (colon) cancer cells. The IC50 values for these compounds ranged from 0.9 to 10 μM , indicating potent activity against cancer cells .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Chromone derivatives have been shown to inhibit the enzyme 5-lipoxygenase , which plays a crucial role in inflammatory processes. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of this enzyme, suggesting that the target compound may possess similar anti-inflammatory properties .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites of enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Some studies suggest that chromone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : These compounds may influence ROS levels within cells, contributing to their cytotoxic effects.
Study 1: Cytotoxicity Profile
In a comparative study, several chromone carboxamide derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The study highlighted that the introduction of halogen substituents significantly increased the anticancer activity of these compounds.
Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory effects of chromone derivatives on human leukocytes. The results indicated that specific structural modifications led to enhanced inhibition of leukocyte migration and cytokine production, supporting the potential therapeutic use of these compounds in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
